N-Ethylpentan-2-amine

描述

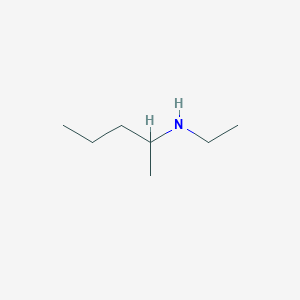

With the molecular formula C₇H₁₇N, N-Ethylpentan-2-amine is systematically identified by its IUPAC name and its Chemical Abstracts Service (CAS) registry number, 39190-84-6. nih.gov The structure consists of a five-carbon pentane (B18724) backbone with an amine group at the second carbon position, which is further substituted with an ethyl group. This seemingly simple arrangement gives rise to a molecule of significant interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 39190-84-6 |

| Canonical SMILES | CCCC(C)NCC |

| Topological Polar Surface Area | 12 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Source: nih.govguidechem.com

Amines are a cornerstone of organic chemistry, valued for their nucleophilicity, basicity, and ability to serve as foundational units in the synthesis of more complex structures. ijrpr.com In contemporary research, the focus has shifted towards developing efficient and sustainable synthetic methodologies, including transition metal-catalyzed reactions and C-H functionalization, to create diverse amine derivatives. ijrpr.com

This compound fits squarely within this context as a versatile secondary amine building block. Researchers utilize it as a precursor in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals. Common synthetic routes to access this compound and its derivatives include established methods like reductive amination and N-alkylation, which are staples in modern organic synthesis laboratories. Its hydrochloride salt form is also noted for its enhanced stability and increased solubility in polar solvents, which can be advantageous for certain reaction conditions.

The scholarly significance of this compound lies primarily in its utility as a synthetic intermediate. Its structure allows for the preparation of more elaborate amine derivatives through reactions like oxidation, reduction, and substitution.

A key feature of this compound is the presence of a stereocenter at the second carbon of the pentyl chain. This chirality results in two distinct enantiomers: (R)-N-ethylpentan-2-amine and (S)-N-ethylpentan-2-amine. This stereochemical aspect is a significant and emerging research direction. Since the biological activity of chiral molecules can differ dramatically between enantiomers, the development of methods for their separation and selective synthesis is of high importance. Current research in this area focuses on:

Enantioselective Synthesis : Utilizing chiral catalysts to produce a specific enantiomer with high purity.

Enzymatic Resolution : Employing enzymes like lipases for the kinetic resolution of racemic mixtures to isolate the desired enantiomer. ethz.ch

Beyond its role in synthesis, the compound serves as a reagent in biochemical studies, such as in enzyme inhibition assays, contributing to a deeper understanding of biological processes. The comparative analysis with its structural isomers, such as N-ethylpentan-3-amine, and homologues like N-methylpentan-2-amine, provides valuable insights into structure-activity relationships, a fundamental concept in medicinal chemistry. cymitquimica.comchembk.com

Table 2: Comparison of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

|---|---|---|

| This compound | C₇H₁₇N | - |

| N-Methylpentan-2-amine | C₆H₁₅N | Methyl group on nitrogen instead of ethyl. chembk.com |

| N-Propyl-2-pentanamine | C₈H₁₉N | Propyl group on nitrogen instead of ethyl. |

| N-Ethylpentan-3-amine | C₇H₁₇N | Amine group is at the 3rd carbon position (positional isomer). cymitquimica.com |

| 3-Ethylpentan-2-amine | C₇H₁₇N | Ethyl group is a branch on the pentane chain (structural isomer). evitachem.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-N-ethylpentan-2-amine |

| (S)-N-ethylpentan-2-amine |

| N-ethylpentan-3-amine |

| N-methylpentan-2-amine |

| N-propyl-2-pentanamine |

Structure

3D Structure

属性

IUPAC Name |

N-ethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-7(3)8-5-2/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOLFCQWQECDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497762 | |

| Record name | N-Ethylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-84-6 | |

| Record name | N-Ethylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Reductive Amination Strategies

Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. For the synthesis of N-Ethylpentan-2-amine, this involves the reaction of 2-pentanone with ethylamine (B1201723).

Reaction Pathways and Imine Intermediate Formation in this compound Synthesis

The synthesis of this compound via reductive amination begins with the nucleophilic attack of ethylamine on the carbonyl carbon of 2-pentanone. This initial step forms a hemiaminal intermediate. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Following the formation of the hemiaminal, a molecule of water is eliminated in a dehydration step to form an N-ethyl-1-methylbutylidene-amine, which is an imine intermediate. The equilibrium of this step is often shifted towards the imine by removing the water formed. The final step is the reduction of the carbon-nitrogen double bond of the imine. A hydride reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final product, this compound.

Catalytic Approaches in Reductive Amination for this compound

The choice of catalyst and reducing agent is crucial in reductive amination. Common reducing agents include various borohydride reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (Na(OAc)3BH), which are mild enough to selectively reduce the imine intermediate without significantly reducing the starting ketone. Catalytic hydrogenation using transition metals such as palladium, platinum, or nickel on a support like carbon is also an effective method.

The synthesis of specific enantiomers of this compound requires asymmetric synthesis techniques. Chiral catalysts are employed to influence the stereochemical outcome of the reduction step. Ruthenium complexes containing the chiral ligand 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) are well-regarded for their effectiveness in asymmetric hydrogenation.

These BINAP-Ru(II) complexes can catalyze the enantioselective hydrogenation of the imine intermediate formed from 2-pentanone and ethylamine. The C2-axial chirality of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine product. The specific enantiomer produced depends on whether the (R)- or (S)-BINAP ligand is used.

Table 1: Comparison of Catalysts in Asymmetric Reductive Amination

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |

| BINAP-Ru(II) Complexes | Imines, Ketones | Often >90% | High enantioselectivity, applicable to a range of substrates. |

| Ir/f-binaphane | Sterically hindered N-aryl imines | Up to 99% | Excellent for bulky substrates. |

| Ru-Pybox Complexes | Aromatic ketimines | Up to 99% | High enantioselectivity for specific imine types. |

Enzymatic resolution offers an alternative or complementary approach to achieving high chiral purity. Lipases are versatile enzymes that can catalyze the enantioselective acylation of racemic amines. In a typical kinetic resolution process for racemic this compound, a lipase such as Candida antarctica lipase B (CALB) is used in the presence of an acyl donor.

The enzyme will selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. This method is highly effective for producing amines with very high enantiomeric excess.

N-Alkylation Approaches to this compound

N-alkylation is another fundamental route for the synthesis of this compound. This method involves forming the carbon-nitrogen bond by reacting an amine with an alkylating agent. To synthesize this compound, this can be achieved by reacting pentan-2-amine with an ethylating agent or by reacting ethylamine with a pentylating agent.

A common approach is the reaction of pentan-2-amine with an ethyl halide, such as ethyl iodide or ethyl bromide, via a nucleophilic substitution (SN2) reaction. This method can sometimes lead to over-alkylation, producing tertiary amines or even quaternary ammonium (B1175870) salts. To control selectivity, reaction conditions such as stoichiometry and temperature must be carefully managed.

An alternative, greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents. In this method, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates the alcohol (e.g., ethanol) to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine (e.g., pentan-2-amine). The metal hydride species formed during the initial dehydrogenation then acts as the reducing agent for the imine intermediate, regenerating the catalyst and producing water as the only byproduct. The Eschweiler-Clarke reaction is a specific type of reductive amination used for methylation, where formaldehyde and formic acid are used.

Reaction Conditions and Base Selection in N-Alkylation

The N-alkylation of a primary amine like pentan-2-amine with an ethylating agent is a fundamental method for synthesizing this compound. The success of this nucleophilic substitution reaction is highly dependent on the chosen reaction conditions, particularly the base, solvent, and temperature.

The selection of a suitable base is critical to deprotonate the primary amine, thereby increasing its nucleophilicity without promoting unwanted side reactions. A variety of bases have been investigated for N-alkylation reactions. Inorganic bases are often preferred for their role in improving atom economy. acsgcipr.org For sterically hindered secondary amines, a non-nucleophilic organic base, 1,2,2,6,6-pentamethylpiperidine, has been used effectively in combination with alkyl tosylates. thieme-connect.com In other systems, strong bases like potassium tert-butoxide (t-BuOK) have been shown to facilitate the N-alkylation of amines with alcohols. nih.gov The use of Hünig's base (N,N-Diisopropylethylamine) in acetonitrile has been reported as an effective method for the direct N-alkylation of secondary amines with alkyl halides, proceeding cleanly to the desired tertiary amine. researchgate.net

Reaction temperature and solvent also play pivotal roles. While many N-alkylation reactions require elevated temperatures, often above 100 °C, milder conditions are continuously sought. nih.gov For instance, certain ruthenium-based catalysts have enabled the N-alkylation of aromatic amines at temperatures as low as 25 °C. nih.gov The choice of solvent can influence reaction rates and selectivity, with solvents like toluene and acetonitrile being commonly employed. thieme-connect.comresearchgate.net Greener solvents are desirable, with a preference to avoid dipolar aprotic solvents like NMP, DMAC, and DMF. acsgcipr.org

Table 1: Influence of Base and Reaction Conditions on N-Alkylation

| Base | Alkylating Agent Type | Solvent | Temperature (°C) | Key Findings |

| Potassium tert-butoxide | Alcohols | Toluene | 25 - 70 | Effective for alkylating aromatic amines with a suitable Ru catalyst. nih.gov |

| Hünig's Base | Alkyl Halides | Acetonitrile | Room Temperature | Provides almost quantitative yield for tertiary amine synthesis from secondary amines. researchgate.net |

| 1,2,2,6,6-pentamethylpiperidine | Alkyl Tosylates | Toluene | Not specified | High yields for N-alkylation of sterically hindered secondary amines. thieme-connect.com |

| Inorganic Bases | General | Not specified | Not specified | Preferred for better atom economy in green chemistry applications. acsgcipr.org |

Stoichiometric Control Strategies to Minimize Over-Alkylation

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. wikipedia.orgacs.org This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. acs.org

To mitigate this, precise control of the stoichiometry of the reactants is a primary strategy. Using the amine as the limiting reagent can favor mono-alkylation. A simple and mild approach for reductive mono-N-alkylation has been developed where using one mole of a carbonyl compound as the alkyl source resulted in high yields of the mono-N-alkyl product. nih.gov Adding two or more equivalents of the carbonyl compound led to the formation of tertiary amines. nih.gov

Another advanced strategy involves "self-limiting alkylation." This approach utilizes N-aminopyridinium salts as ammonia surrogates. acs.org The key to this method is that the intermediate pyridinium ylide is more nucleophilic than the final secondary amine product. acs.org Once the initial alkylation occurs, the resulting product is less reactive, thus preventing over-alkylation. acs.org This method allows for the selective synthesis of secondary amines without the formation of over-alkylation byproducts. acs.org

Advanced Catalytic Hydrogenation Methods for this compound

Catalytic hydrogenation is a cornerstone of modern amine synthesis, offering an efficient and atom-economical route. For this compound, this typically involves the reductive amination of pentan-2-one with ethylamine. This process consists of two main steps: the formation of an imine intermediate from the ketone and amine, followed by the catalytic hydrogenation of the imine to the final secondary amine. wikipedia.orglibretexts.org

Multi-Step Industrial Synthesis Processes

On an industrial scale, the production of N-alkyl amines often involves multi-step processes designed for efficiency, cost-effectiveness, and scalability. A plausible industrial synthesis for this compound would likely begin with readily available bulk chemicals.

One common industrial route for long-chain amines involves the hydrogenation of nitriles. google.com Another large-scale method is the reaction of alcohols with ammonia or amines. wikipedia.org For this compound, a typical process would involve the reductive amination of pentan-2-one with ethylamine. Industrially, ethylenediamine (B42938) is produced by the alkylation of ammonia with 1,2-dichloroethane. wikipedia.org

Raw Material Synthesis: Production of pentan-2-one and ethylamine from precursor chemicals.

Reductive Amination: Reaction of pentan-2-one and ethylamine in the presence of a catalyst and hydrogen gas to form this compound. This is a highly valued process for the cost-effective and sustainable production of various amines. rsc.org

Purification: Separation of the desired product from unreacted starting materials, catalyst, and any byproducts through distillation or other purification techniques.

Catalytic reductive aminations using molecular hydrogen are particularly important for industrial applications. rsc.org

Catalyst Design and Preparation for Hydrogenation Reactions

The choice and design of the hydrogenation catalyst are critical for the efficiency and selectivity of the reductive amination process. Both homogeneous and heterogeneous catalysts have been developed for these reactions. rsc.org

Heterogeneous catalysts are often favored in industrial settings due to their ease of separation and recyclability. Common catalysts include metals like palladium, platinum, and nickel on a solid support. wikipedia.org For instance, palladium on carbon (Pd/C) is a versatile catalyst for reductive amination. chemrxiv.org Raney nickel is another effective catalyst, particularly for the hydrogenation of nitriles to amines. acs.org The design of these catalysts can involve supporting the metal on materials like alumina or titanium oxide to enhance activity and selectivity. google.com

Recent advances have focused on the development of single-atom catalysts (SACs). For example, a highly active and robust Ru₁-N₃ SAC has been explored for the reductive amination of aldehydes and ketones. nih.gov The design of such catalysts aims to achieve weak to moderate adsorption of hydrogen, which is beneficial for chemoselectivity in hydrogenation reactions. nih.gov If a catalyst has too strong of a hydrogenation activity, such as with palladium and platinum, the formation of secondary amines or alcohols as side products can be favored. nih.gov

The preparation of these catalysts is a multi-step process involving the deposition of the metal precursor onto the support material, followed by reduction to the active metallic state. The specific preparation method can significantly influence the catalyst's particle size, dispersion, and ultimately, its catalytic performance.

Table 2: Comparison of Catalysts for Reductive Amination and Related Hydrogenations

| Catalyst | Type | Key Features | Applications |

| Palladium on Carbon (Pd/C) | Heterogeneous | Versatile, widely used. chemrxiv.org | Reductive amination of aldehydes and ketones. wikipedia.org |

| Raney Nickel | Heterogeneous | Effective for nitrile hydrogenation. acs.org | Synthesis of primary amines from nitriles. acs.org |

| Ruthenium (Ru) Complexes | Homogeneous/Heterogeneous | High activity, can operate at mild conditions. nih.gov | N-alkylation via borrowing hydrogen, reductive amination. nih.govnih.gov |

| Copper (Cu) based | Heterogeneous | Active in dehydrogenation and hydrogenation steps of borrowing hydrogen reactions. | N-alkylation of amines with alcohols. |

| Iridium (Ir) Complexes | Homogeneous | High turnover frequency for transfer hydrogenation of imines. liv.ac.uk | Reductive amination via transfer hydrogenation. liv.ac.uk |

Spectroscopic and Advanced Analytical Characterization in Research

Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-Ethylpentan-2-amine, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. Protons attached to or near electronegative atoms, like the nitrogen in an amine, are deshielded and appear at a higher chemical shift (downfield). The predicted ¹H NMR spectrum of this compound shows distinct signals for each unique proton environment. The protons on carbons directly attached to the nitrogen atom (C2 of the pentyl group and C1 of the ethyl group) are expected to be the most downfield among the aliphatic protons. The N-H proton itself typically appears as a broad signal, and its chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR Chemical Shift Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (C5) | 0.92 | Triplet |

| CH₂ (C4) | 1.30 | Sextet |

| CH₂ (C3) | 1.45 | Quintet |

| CH (C2) | 2.75 | Sextet |

| CH₃ (C1) | 1.10 | Doublet |

| NH | Variable (e.g., 0.5-2.0) | Broad Singlet |

| N-CH₂ | 2.60 | Quartet |

Note: Predicted values are generated from computational models and may vary slightly from experimental results. Multiplicity is predicted by the n+1 rule.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, carbons bonded to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts. In this compound, the seven carbon atoms are in unique chemical environments, leading to seven distinct signals in the spectrum. The carbons directly bonded to the nitrogen (C2 of the pentyl chain and the methylene carbon of the ethyl group) are expected to appear furthest downfield.

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (pentyl) | 20.4 |

| C2 (pentyl) | 55.8 |

| C3 (pentyl) | 39.5 |

| C4 (pentyl) | 20.6 |

| C5 (pentyl) | 14.1 |

| C1 (ethyl) | 43.9 |

Note: Predicted values are generated from computational models and may vary slightly from experimental results.

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₇H₁₇N), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 116.1434 Da. HRMS can measure this mass with high precision, allowing for unambiguous differentiation from other compounds with the same nominal mass but different elemental formulas.

In addition to molecular confirmation, mass spectrometry is used for impurity profiling. The fragmentation pattern of the molecular ion provides structural information. Aliphatic amines characteristically undergo α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. This process results in a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are expected:

Loss of a propyl radical (C₃H₇•) from the pentyl group, resulting in a fragment ion with m/z = 72.

Loss of a methyl radical (CH₃•) from the ethyl group, leading to a fragment ion with m/z = 100.

The most abundant fragment (base peak) is often the result of the loss of the largest possible alkyl radical at the alpha-carbon. Therefore, the fragment at m/z = 72 is predicted to be a major peak in the mass spectrum. Analysis of these characteristic fragments can help identify impurities that may have different substitution patterns on the amine.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the amine functional group in this compound. As a secondary amine (R₂NH), it exhibits characteristic absorption bands. A single, weak to medium intensity N-H stretching band is expected in the region of 3300-3500 cm⁻¹. rockymountainlabs.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. rockymountainlabs.com

Another key vibration is the C-N stretch of the aliphatic amine, which typically appears as a medium or weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com Additional bands due to C-H stretching (around 2800-3000 cm⁻¹) and bending vibrations will also be present. rockymountainlabs.com

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| C-H Stretch | Alkane | 2850 - 2960 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |

Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a research sample, as well as for quantitative analysis. Gas chromatography (GC) is particularly well-suited for analyzing volatile compounds like aliphatic amines.

Due to the basic and polar nature of amines, they can interact with active sites (e.g., silanol groups) on standard GC columns, leading to poor peak shape (tailing) and reduced sensitivity. gcms.czrestek.com To overcome this, specialized columns, such as the Rtx-Volatile Amine column, have been developed. These columns feature a highly inert surface and a stable bonded phase designed specifically for the analysis of volatile amines, providing improved peak symmetry and reproducibility, even in the presence of water. gcms.czrestek.com

For complex mixtures, GC coupled with Mass Spectrometry (GC-MS) is a powerful combination. GC separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. This is highly effective for identifying and quantifying low-level impurities in a research sample of this compound. In some cases, derivatization of the amine with reagents like benzenesulfonyl chloride may be employed to create less polar derivatives, which can improve chromatographic performance and selectivity.

High-Performance Liquid Chromatography (HPLC) in this compound Hydrochloride Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound hydrochloride, offering high resolution and sensitivity for both qualitative and quantitative assessments. Its application is essential for quality control, ensuring the purity of the compound by separating it from potential starting materials, by-products, or degradation products.

A typical HPLC method for this aliphatic amine salt involves a reversed-phase approach. The hydrochloride salt form of this compound enhances its suitability for reversed-phase chromatography by increasing its polarity and solubility in aqueous mobile phases. Method development focuses on optimizing the separation by adjusting mobile phase composition, pH, and stationary phase chemistry. Since the compound lacks a strong chromophore, detection can be achieved at low UV wavelengths (around 200-220 nm). For enhanced sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag may be employed.

Key Research Findings:

Stationary Phase: C18 columns are commonly used, providing good retention and resolution for aliphatic amines.

Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) is typical. The pH is a critical parameter and is generally kept acidic to ensure the amine remains in its protonated, more water-soluble form, which leads to better peak shape and retention time stability.

Elution: Isocratic elution can be sufficient for routine purity checks, while gradient elution is necessary for resolving complex mixtures with a wide range of impurity polarities.

Detection: While low UV wavelength detection is possible, it is often non-specific. Refractive index detection can be an alternative, but derivatization is the preferred method for trace-level analysis.

Table 1: Typical HPLC Parameters for this compound Hydrochloride Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. scielo.br |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% TFA) | Controls retention and elution of the analyte. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation efficiency. scielo.br |

| Column Temp. | 40 °C | Ensures reproducible retention times. scielo.br |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. scielo.br |

| Detector | UV at ~218 nm or post-column derivatization | Detects the analyte as it elutes from the column. scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for assessing the purity of volatile compounds like this compound. umich.edu It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a "chemical fingerprint," allowing for unambiguous identification of the main compound and any impurities. mdpi.com For amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. umich.edu

Key Research Findings:

Sample Preparation: The free base form of this compound is sufficiently volatile for GC-MS. Analysis may involve direct injection of a diluted sample in a suitable organic solvent. Derivatization with agents like pentafluoropropionic anhydride (PFPA) can be used to improve chromatography and detection limits. umich.edu

Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used, providing efficient separation of the amine from other volatile organic impurities.

Identification: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be compared against spectral libraries for positive identification. Impurities are identified by their unique retention times and mass spectra.

Quantification: By creating a calibration curve with standards of known concentration, GC-MS can be used for the precise quantification of this compound and its impurities. baua.de

Table 2: Typical GC-MS Parameters for this compound Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates volatile components based on boiling point/polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different volatilities. |

| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the molecules for mass analysis. |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

In Situ Reaction Monitoring Techniques

In situ reaction monitoring provides real-time data on the progress of a chemical reaction, offering deep insights into reaction kinetics, pathways, and the formation of transient intermediates. researchgate.net These techniques are invaluable for elucidating the mechanisms of reactions involving this compound.

Real-time Spectroscopic Monitoring (e.g., IR, NMR) for Reaction Mechanism Elucidation

Monitoring reactions in real-time using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allows researchers to observe the transformation of reactants into products as it happens. nih.gov This is often achieved using flow cells or probes that can be inserted directly into the reaction vessel. nih.govrsc.org

Infrared (IR) Spectroscopy: In situ IR (often using Attenuated Total Reflectance, ATR, probes) is particularly useful for tracking changes in functional groups. For a reaction involving this compound, one could monitor the disappearance of the N-H stretching vibration of the secondary amine and the appearance of new bands corresponding to the product. This allows for the determination of reaction rates and the detection of key intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or in situ NMR provides highly detailed structural information about the species present in a reaction mixture over time. researchgate.netrsc.org By monitoring the changes in the chemical shifts and integrals of specific proton (¹H) or carbon (¹³C) signals, one can track the consumption of this compound and the formation of products and intermediates. This quantitative data is crucial for building accurate kinetic models and verifying proposed reaction mechanisms. nih.govnih.gov

Table 3: Comparison of In Situ IR and NMR for Reaction Monitoring

| Feature | In Situ IR Spectroscopy | In Situ NMR Spectroscopy |

|---|---|---|

| Principle | Monitors vibrations of chemical bonds. | Monitors the magnetic environment of atomic nuclei. |

| Information | Functional group changes. | Detailed molecular structure and quantification. researchgate.net |

| Sensitivity | Generally higher than NMR. researchgate.net | Generally lower than IR, but can be improved. researchgate.net |

| Data Type | Qualitative and semi-quantitative. | Highly quantitative. nih.gov |

| Application | Good for tracking specific bond formations/breakages (e.g., C=O, N-H). | Excellent for identifying structural isomers and transient intermediates. nih.gov |

Kinetic Isotope Effect Studies in this compound Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe the rate-determining step of a reaction and to elucidate the structure of the transition state. wikipedia.orglibretexts.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org For reactions involving this compound, deuterium (²H or D) is typically substituted for a specific hydrogen (¹H) atom.

The basis of the KIE is that the bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and more difficult to break. baranlab.org

Primary KIE: If the bond to the isotopically labeled atom is broken or formed in the rate-determining step, a significant change in the reaction rate is observed (typically kH/kD > 2). For example, if a reaction involves the abstraction of the hydrogen atom from the nitrogen of this compound in the slowest step, replacing that H with D would result in a primary KIE. libretexts.org

Secondary KIE: If the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center, a smaller rate change may be observed (kH/kD is close to 1). This effect arises from changes in hybridization or steric environment at the transition state. wikipedia.org

By strategically placing isotopic labels at different positions in the this compound molecule (e.g., on the nitrogen, the alpha-carbon, or the ethyl group) and measuring the resulting KIE, researchers can map out which bonds are changing in the transition state, providing critical evidence for a proposed reaction mechanism. nih.govmdpi.com

Table 4: Interpretation of Kinetic Isotope Effects (KIE) in Amine Reactions

| KIE Type | Observation (kH/kD) | Interpretation | Example in this compound Reaction |

|---|---|---|---|

| Primary | > 2 | The C-H or N-H bond to the isotope is broken in the rate-determining step. libretexts.org | Abstraction of the N-H proton by a base in the slowest step. |

| Normal Secondary | > 1 (but < 2) | The atom's environment becomes less sterically hindered in the transition state (e.g., sp³ to sp² rehybridization). wikipedia.org | A reaction where the carbon attached to the nitrogen changes from tetrahedral to trigonal planar in the transition state. |

| Inverse Secondary | < 1 | The atom's environment becomes more sterically hindered in the transition state (e.g., sp² to sp³ rehybridization). wikipedia.org | A reaction where an sp² carbon adjacent to the amine group becomes sp³ in the transition state. |

| No Effect | ≈ 1 | The bond to the isotope is not involved in the rate-determining step or its environment does not change significantly. | Isotopic substitution at a position far from the reaction center. |

Chemical Reactivity, Transformation, and Derivatization Studies

Nucleophilic Reactivity and Basicity in Organic Transformations

N-Ethylpentan-2-amine, as a secondary amine, exhibits characteristic nucleophilic and basic properties that are central to its role in organic synthesis. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of donating this pair to an electrophile. The basicity and nucleophilicity of amines are closely related, with general trends showing that nucleophilicity increases with basicity. masterorganicchemistry.com

The reactivity of this compound is influenced by both electronic and steric factors. The presence of two alkyl groups (ethyl and 2-pentyl) attached to the nitrogen atom increases the electron density on the nitrogen through an inductive effect, making it more basic and a stronger nucleophile than a primary amine like ethylamine (B1201723). masterorganicchemistry.commsu.edu Generally, for sp3-hybridized nitrogen atoms in neutral amines, the order of basicity is secondary > primary > ammonia. mnstate.edumasterorganicchemistry.com However, tertiary amines are often less basic in aqueous solutions due to solvation effects.

While strong bases, neutral amines are typically used as nucleophiles rather than as strong, non-nucleophilic bases for deprotonation, a role reserved for much stronger bases like amide salts (e.g., LDA). masterorganicchemistry.commsu.edumsu.edu The steric hindrance provided by the two alkyl groups in this compound can modulate its nucleophilicity, potentially slowing reactions with sterically crowded electrophiles compared to less hindered secondary amines. msu.edumsu.edu

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

| Amine | Structure | pKa of Conjugate Acid | Class |

|---|---|---|---|

| Ammonia | NH₃ | 9.25 | - |

| Ethylamine (Primary) | CH₃CH₂NH₂ | 10.63 | Primary |

| Diethylamine (Secondary) | (CH₃CH₂)₂NH | 10.93 | Secondary |

Note: Data is for representative simple amines to illustrate general trends in basicity.

Oxidation Reactions of this compound and Product Characterization

Secondary amines like this compound can undergo oxidation with various reagents to yield several potential products, including hydroxylamines, nitrones, and imines. uomustansiriyah.edu.iqbritannica.comchempedia.info The specific product obtained often depends on the oxidizing agent and reaction conditions.

Common oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids can add an oxygen atom to the nitrogen, converting the secondary amine into a hydroxylamine (B1172632) (R₂NOH). britannica.comlibretexts.org These hydroxylamine intermediates can sometimes be further oxidized to form nitrone derivatives. uomustansiriyah.edu.iq

Stronger oxidation can lead to the formation of imines. britannica.com For this compound, oxidation could theoretically remove two hydrogen atoms from the amine and the adjacent carbon of one of the alkyl groups to form an imine. Additionally, oxidative N-dealkylation is a possible pathway, proceeding through a carbinolamine intermediate. uomustansiriyah.edu.iq

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product Class | General Structure |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Hydroxylamine | (CH₃CH₂)(CH₃(CH₂)₃CH)N-OH |

| Peroxy Acids (RCO₃H) | Hydroxylamine | (CH₃CH₂)(CH₃(CH₂)₃CH)N-OH |

| Manganese Dioxide (MnO₂) | Imine | (CH₃CH₂)-N=C(CH₃)(CH₂)₂CH₃ |

Reduction Reactions and Primary Amine Formation from this compound

The conversion of a secondary amine to a primary amine is not a direct reduction but rather a transformation that involves the cleavage of a nitrogen-carbon bond. This process typically requires multiple steps. One plausible method involves the oxidation of the secondary amine to an imine, followed by hydrolysis of the imine. quora.com

For this compound, this would involve:

Oxidation: The secondary amine is first oxidized to an imine or an iminium ion.

Hydrolysis: The resulting imine is then hydrolyzed with water, which cleaves the C=N bond. This reaction yields a primary amine and a carbonyl compound (an aldehyde or ketone). quora.com

For example, oxidation and subsequent hydrolysis could cleave the N-ethyl group to yield pentan-2-amine and acetaldehyde, or cleave the N-pentyl group to yield ethylamine and pentan-2-one. The specific outcome would depend on the reagents and reaction conditions used to favor cleavage of one group over the other.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile for reactions with electrophiles like alkyl halides. msu.edu In these Sₙ2 reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.comchemguide.co.uk

The initial reaction of this compound (a secondary amine) with an alkyl halide (e.g., methyl iodide) produces a tertiary ammonium (B1175870) salt. A base is then required to deprotonate this salt to yield the neutral tertiary amine. chemguide.co.uk

A significant challenge in these reactions is the potential for over-alkylation. openstax.orgyoutube.com The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt, which has a positively charged nitrogen atom bonded to four alkyl groups. openstax.orgyoutube.com To control the reaction and favor the formation of the tertiary amine, the stoichiometry of the reactants must be carefully managed.

Reaction Scheme: Alkylation of this compound

First Alkylation (Formation of Tertiary Amine): CH₃CH₂NH(pentyl) + R-X → [CH₃CH₂N(H)(R)(pentyl)]⁺X⁻

Deprotonation: [CH₃CH₂N(H)(R)(pentyl)]⁺X⁻ + Base → CH₃CH₂N(R)(pentyl) + [Base-H]⁺X⁻

Second Alkylation (Formation of Quaternary Salt): CH₃CH₂N(R)(pentyl) + R-X → [CH₃CH₂N(R)₂(pentyl)]⁺X⁻

Reactions with Carbonyl Compounds

The reaction of aldehydes and ketones with amines is a cornerstone of organic chemistry. However, the product depends on the class of the amine. Primary amines (RNH₂) react with carbonyl compounds to form imines (Schiff bases), which contain a C=N double bond. chemistrysteps.comtaylorandfrancis.comopenstax.orglibretexts.org

This compound is a secondary amine (R₂NH). As such, it cannot form a stable, neutral imine because it lacks a second hydrogen on the nitrogen atom to be eliminated in the final step of the mechanism. chemistrysteps.com Instead, it undergoes a related reaction to form an enamine.

When a secondary amine like this compound reacts with an aldehyde or a ketone that has a proton on an adjacent (alpha) carbon, the product is an enamine. makingmolecules.comlibretexts.orgyoutube.comwikipedia.org The term "enamine" is derived from "ene" (alkene) and "amine," reflecting the structure which contains a C=C double bond adjacent to the nitrogen atom. wikipedia.org

The mechanism for enamine formation is an acid-catalyzed, reversible process: makingmolecules.comlibretexts.orglibretexts.org

Nucleophilic Attack: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water). Water is eliminated, forming a positively charged iminium ion.

Deprotonation: Unlike in imine formation where a proton is removed from the nitrogen, the iminium ion formed from a secondary amine has no N-H proton. Instead, a base removes a proton from an adjacent carbon (an α-proton), leading to the formation of the C=C double bond of the enamine and neutralizing the nitrogen. chemistrysteps.comyoutube.com

The equilibrium can be shifted toward the enamine product by removing the water that is formed during the reaction. chemistrysteps.comyoutube.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Diethylamine |

| Ethylamine |

| Hydroxylamine |

| Lithium aluminum hydride (LAH) |

| Methyl iodide |

| Nitrone |

| Pentan-2-amine |

| Pentan-2-one |

Acylation Reactions with Acid Chlorides and Anhydrides

This compound readily undergoes acylation when treated with acid chlorides or acid anhydrides to form N,N-disubstituted amides. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uk

With an acid chloride, such as ethanoyl chloride, the reaction is typically vigorous and produces N-ethyl-N-(pentan-2-yl)ethanamide and a hydrochloride salt of the amine. chemguide.co.uk To neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, the reaction is often carried out with two equivalents of the amine or in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. commonorganicchemistry.comreddit.com

The mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the leaving group (a chloride ion in the case of an acid chloride). chemguide.co.uklibretexts.org

Similarly, reaction with an acid anhydride, like acetic anhydride, yields the corresponding amide (N-ethyl-N-(pentan-2-yl)acetamide) and a carboxylic acid byproduct. researchgate.net This reaction is generally less vigorous than with acid chlorides.

Table 1: Acylation Reactions of this compound

| Acylating Agent | Product | Byproduct | Reaction Conditions |

|---|---|---|---|

| Ethanoyl Chloride (CH₃COCl) | N-ethyl-N-(pentan-2-yl)ethanamide | Hydrogen Chloride (HCl) | Typically in an aprotic solvent, often with a base (e.g., pyridine, triethylamine) or excess amine. commonorganicchemistry.com |

Hofmann Elimination Reaction Pathways

The Hofmann elimination provides a pathway to synthesize alkenes from amines via a quaternary ammonium hydroxide (B78521) intermediate. wikipedia.org For this compound, this is a multi-step process that results in the preferential formation of the least substituted alkene, a principle known as the Hofmann rule. byjus.comlibretexts.org

Step 1: Exhaustive Methylation The process begins with the exhaustive methylation of this compound using an excess of a methylating agent, typically methyl iodide (CH₃I). chemistrysteps.comyale.edu The secondary amine is first converted to a tertiary amine, which is then further alkylated to form a quaternary ammonium salt, N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium iodide. libretexts.org

Step 2: Formation of Quaternary Ammonium Hydroxide The resulting quaternary ammonium iodide is treated with silver oxide (Ag₂O) and water. This step replaces the iodide ion with a hydroxide ion, yielding N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium hydroxide. wikipedia.orgbyjus.com

Step 3: Thermal Elimination The quaternary ammonium hydroxide is then decomposed by heating (thermolysis), typically at temperatures between 100-200 °C. libretexts.org This induces an E2 elimination reaction where the hydroxide ion acts as a base, abstracting a beta-hydrogen and causing the cleavage of the carbon-nitrogen bond. The leaving group is the neutral tertiary amine, N,N-dimethylethanamine or N,N-dimethyl-2-pentanamine, depending on the site of proton abstraction.

Regioselectivity and Products The regioselectivity of the elimination is governed by the Hofmann rule, which predicts that the major alkene product will be the one that is least substituted. byjus.com This outcome is attributed to the steric bulk of the large quaternary ammonium leaving group, which directs the hydroxide base to abstract the most sterically accessible beta-hydrogen. wikipedia.org

For the N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium cation, there are three types of beta-hydrogens available for abstraction:

From the ethyl group: Leads to the formation of ethene and N,N-dimethylpentan-2-amine.

From the C1 position of the pentyl group: Leads to the formation of pent-1-ene and N-ethyl-N,N-dimethylamine.

From the C3 position of the pentyl group: Leads to the formation of pent-2-ene (the more substituted Zaitsev product) and N-ethyl-N,N-dimethylamine.

According to the Hofmann rule, the abstraction of protons from the least sterically hindered positions is favored. Therefore, the major products of the elimination are pent-1-ene and ethene, with pent-1-ene generally considered the principal alkene product from the larger alkyl group. The formation of pent-2-ene is significantly disfavored.

Table 3: Hofmann Elimination Pathways for this compound

| Step | Reagents | Intermediate/Product | Mechanism Stage |

|---|---|---|---|

| 1. Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium iodide | Sₙ2 Alkylation |

| 2. Anion Exchange | Silver Oxide (Ag₂O), Water (H₂O) | N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium hydroxide | Salt Metathesis |

| 3. Elimination | Heat (Δ) | Major Products: Pent-1-ene, Ethene, N-ethyl-N,N-dimethylamine, N,N-dimethylpentan-2-amine, Water | E2 Elimination |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₇N |

| Ethanoyl Chloride | C₂H₃ClO |

| Acetic Anhydride | C₄H₆O₃ |

| N-ethyl-N-(pentan-2-yl)ethanamide | C₉H₁₉NO |

| N-ethyl-N-(pentan-2-yl)acetamide | C₉H₁₉NO |

| Hydrogen Chloride | HCl |

| Acetic Acid | C₂H₄O₂ |

| Triethylamine | C₆H₁₅N |

| Pyridine | C₅H₅N |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S |

| Potassium Hydroxide | KOH |

| N-ethyl-N-(pentan-2-yl)benzenesulfonamide | C₁₃H₂₁NO₂S |

| Methyl Iodide | CH₃I |

| N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium iodide | C₁₀H₂₄IN |

| Silver Oxide | Ag₂O |

| N-ethyl-N,N-dimethyl-N-(pentan-2-yl)ammonium hydroxide | C₁₀H₂₅NO |

| Ethene | C₂H₄ |

| Pent-1-ene | C₅H₁₀ |

| Pent-2-ene | C₅H₁₀ |

| N-ethyl-N,N-dimethylamine | C₄H₁₁N |

| N,N-dimethylpentan-2-amine | C₇H₁₇N |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of N-Ethylpentan-2-amine. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

The HOMO energy is indicative of the molecule's ability to donate electrons, a key characteristic of amines due to the lone pair on the nitrogen atom. Conversely, the LUMO energy relates to the molecule's ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For secondary aliphatic amines like this compound, the lone pair on the nitrogen atom significantly contributes to the HOMO, making it the primary site for electrophilic attack.

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.5 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment (µ) | 1.2 D | Measures molecular polarity |

| Nitrogen Atom Partial Charge | -0.4 e | Highlights the nucleophilic character of the amine group |

Note: The values in this table are illustrative and representative for a secondary aliphatic amine, as specific published computational data for this compound is not available.

Density Functional Theory (DFT) for Reaction Mechanism Analysis

DFT is a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most plausible pathway from reactants to products. This involves locating and characterizing all relevant stationary points, including intermediates and, most importantly, transition states. researchgate.netnih.gov Common reactions for amines that can be studied include nucleophilic substitution and addition. researchgate.net

For instance, in a nucleophilic substitution reaction where this compound acts as the nucleophile, DFT can be used to model the approach of the amine to an electrophilic substrate. The calculations can differentiate between a concerted (one-step) or a stepwise mechanism involving a reaction intermediate. researchgate.net The solvent's effect on the reaction mechanism can also be incorporated using continuum solvent models like the Polarizable Continuum Model (PCM). mdpi.com

Transition State Characterization

A transition state (TS) represents the highest energy point along the minimum energy path of a reaction. researchgate.net Using DFT, the geometry of the TS for a reaction involving this compound can be optimized. A key feature of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, for example, the formation of a new C-N bond and the breaking of a bond to a leaving group. researchgate.net The structural parameters of the TS, such as the lengths of the forming and breaking bonds, provide a snapshot of the molecule at the peak of the energy barrier.

Activation Energy Determination

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a chemical reaction. DFT calculations provide a reliable method for determining this value. researchgate.net A lower calculated activation energy implies a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most kinetically favorable mechanism can be identified. For example, in the reaction of an amine with an electrophile, DFT can calculate whether direct substitution or an alternative pathway has a lower energy barrier. acs.org

| Parameter | Description | Illustrative Value |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the reaction | 28 kcal/mol |

| TS Geometry (C-N distance) | Distance between N and the electrophilic C in the TS | 2.1 Å |

| TS Geometry (C-Cl distance) | Distance between C and the leaving group in the TS | 2.3 Å |

| TS Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -350 cm-1 |

Note: The values in this table are illustrative for a typical amine nucleophilic substitution reaction and are not from a specific study on this compound.

Molecular Modeling and Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with other molecules in a system. These simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of the system. ulisboa.pt

An MD simulation of this compound in a solvent like water would involve placing one or more amine molecules in a simulation box filled with solvent molecules. uregina.ca The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. From this trajectory, various macroscopic and microscopic properties can be calculated, such as radial distribution functions to understand solvation structure, or diffusion coefficients. protocols.io

Structure-Reactivity Relationship Investigations via Computational Methods

Computational methods are highly effective for investigating structure-reactivity relationships (SRR). By systematically modifying the structure of this compound (e.g., changing alkyl chain length or branching) and calculating properties like proton affinity, ionization potential, or the activation energy for a model reaction, clear trends can be established. uchicago.edu

For aliphatic amines, reactivity is strongly influenced by the electronic and steric environment of the nitrogen atom. chemistrystudent.com The electron-donating nature of the ethyl and pentyl groups in this compound increases the electron density on the nitrogen, making it more basic and nucleophilic than a primary amine. chemrevise.orgfiveable.me Computational studies can quantify this inductive effect by calculating properties such as the gas-phase basicity or proton affinity. Steric hindrance, caused by the bulk of the alkyl groups, can also affect reactivity by impeding the approach of reactants to the nitrogen lone pair. This effect can be evaluated by analyzing the transition state geometries and activation energies for reactions with sterically demanding substrates. nih.gov

In Silico Prediction of Molecular Behavior in Reaction Environments

In silico methods allow for the prediction of how this compound will behave in various reaction environments without performing the actual experiment. This can include predicting its stability, potential degradation pathways, or its interaction with catalysts.

For example, models can predict the susceptibility of secondary amines to oxidative degradation. nih.govnih.gov The stability of the radical formed by hydrogen abstraction from the N-H bond or an adjacent C-H bond can be calculated, with lower formation energies indicating a higher likelihood of degradation via that pathway. Furthermore, predictive models based on quantum chemical descriptors can be used to estimate properties relevant to its behavior in specific applications, such as its performance as a corrosion inhibitor, where its ability to adsorb onto a metal surface is key. nih.gov

Integration of Computational and Experimental Data in Mechanistic Research

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing the fundamental understanding needed to control and optimize chemical transformations. For molecules such as this compound, a comprehensive mechanistic understanding is achieved through a synergistic approach that combines experimental observations with computational modeling. This integration allows researchers to build a more complete picture of a reaction pathway, validating theoretical models with empirical data and using computational insights to explain experimental outcomes.

A prime example of this integrated approach can be seen in the mechanistic studies of N-alkylation reactions of secondary amines, a fundamental transformation in organic synthesis. While specific detailed studies integrating computational and experimental data for this compound are not extensively available in public literature, the principles can be effectively illustrated through analogous systems. For instance, the reaction of a secondary amine with an alkyl halide is a classic case where both kinetics and computational chemistry provide crucial insights.

Experimental investigations typically involve kinetic studies to determine the reaction order and rate constants under various conditions (e.g., temperature, solvent). Spectroscopic methods, such as in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the formation of intermediates and products over time.

Concurrently, computational studies, often employing Density Functional Theory (DFT), are used to model the reaction at a molecular level. These calculations can map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. Key parameters that can be calculated include activation energies (ΔG‡), reaction enthalpies (ΔH), and vibrational frequencies, which can be correlated with experimental kinetic data and spectroscopic measurements.

The power of this integrated approach lies in the cross-validation of data. For example, the experimentally determined activation energy from an Arrhenius plot can be compared with the computationally calculated activation barrier. A close agreement between these values lends significant support to the proposed reaction mechanism. Furthermore, computational models can predict the geometry and vibrational frequencies of transient species like transition states, which are often impossible to observe directly through experimental means.

A hypothetical integrated study on the N-alkylation of a secondary amine like this compound with an alkyl halide (e.g., methyl iodide) would involve the steps and data presented in the following table. This table illustrates how computational and experimental data can be cohesively used to support a proposed SN2 reaction mechanism.

| Parameter | Experimental Method | Experimental Finding | Computational Method | Computational Result | Interpretation and Synergy |

|---|---|---|---|---|---|

| Reaction Kinetics | UV-Vis or NMR Spectroscopy | Second-order rate law; k = 3.5 x 10-4 M-1s-1 at 298 K | Transition State Theory with DFT calculated free energies | Calculated k = 4.1 x 10-4 M-1s-1 at 298 K | Good agreement between experimental and calculated rate constants supports the proposed bimolecular (SN2) transition state. |

| Activation Energy (Ea) | Arrhenius Plot (variable temperature kinetics) | Ea = 55.2 kJ/mol | DFT (e.g., B3LYP/6-31G*) calculation of the energy barrier | ΔE‡ = 58.9 kJ/mol | The calculated activation barrier corroborates the experimental value, providing confidence in the computed transition state structure. |

| Transition State Structure | Not directly observable | Inferred from stereochemical outcome (inversion of configuration if applicable) | DFT optimization to locate the transition state saddle point | Trigonal bipyramidal geometry at the carbon center with elongated C-I and C-N bonds | Computational chemistry provides a detailed 3D model of the fleeting transition state, which is consistent with the stereochemical predictions for an SN2 mechanism. |

| Vibrational Frequencies | Not applicable for transition state | N/A | DFT frequency calculation at the transition state | One imaginary frequency corresponding to the C-N bond formation and C-I bond breaking | The presence of a single imaginary frequency confirms that the optimized structure is a true transition state and not a minimum on the potential energy surface. |

This integrated approach provides a much deeper and more reliable understanding of the reaction mechanism than either experimental or computational methods could achieve alone. It allows for the validation of theoretical models against real-world data and provides a molecular-level explanation for macroscopic observations.

Research Applications in Organic Synthesis and Drug Discovery

N-Ethylpentan-2-amine as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its secondary amine group. This functional group can readily participate in a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. Key synthetic reactions involving this compound include N-alkylation and reductive amination, which are foundational methods in modern organic chemistry for forming carbon-nitrogen bonds.

Through N-alkylation, the hydrogen atom on the nitrogen can be replaced by a wide range of alkyl or aryl groups, leading to the formation of tertiary amines. This process is fundamental for introducing structural diversity and tailoring the physicochemical properties of the resulting molecules. Reductive amination, on the other hand, involves the reaction of this compound with aldehydes or ketones to form an intermediate imine, which is then reduced to a more complex amine. youtube.com This one-pot procedure is highly efficient for creating new C-N bonds.

The versatility of this compound as a building block is further enhanced by its chirality. The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different biological activities.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Significance in Complex Molecule Synthesis |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base | Tertiary amines | Introduction of diverse substituents on the nitrogen atom. |

| Reductive Amination | Aldehydes or Ketones, Reducing agent | Tertiary amines | Formation of new carbon-nitrogen bonds and extension of the carbon skeleton. |

Precursor Role in Pharmaceutical Compound Synthesis

This compound is recognized as a valuable precursor in the synthesis of novel pharmaceutical compounds. While specific, publicly documented examples of marketed drugs derived directly from this compound are scarce, its structural motif is relevant to the development of various therapeutic agents. Derivatives of this secondary amine have been investigated for a range of potential biological activities, including anti-inflammatory and analgesic properties.

The general strategy involves using this compound as a scaffold to which other functional groups and molecular fragments are attached. This approach allows medicinal chemists to systematically modify the structure to optimize its interaction with biological targets. The lipophilicity imparted by the pentyl group and the hydrogen bonding capability of the amine group are key features that can be fine-tuned during the drug design process.

Intermediate in Agrochemical Development

Strategies for Diversification of Drug Templates using this compound Derivatives

The concept of "drug templates" or "privileged scaffolds" is central to modern drug discovery. These are molecular frameworks that are known to interact with specific classes of biological targets. This compound and its derivatives can be employed to diversify these templates, leading to the discovery of new drug candidates with improved properties.

One common strategy is the use of this compound in parallel synthesis to create libraries of related compounds. By reacting the amine with a diverse set of building blocks (e.g., various aldehydes in reductive amination or a range of acyl chlorides in acylation reactions), a large number of distinct molecules can be generated and screened for biological activity. This approach significantly accelerates the early stages of drug discovery.

Table 2: Illustrative Strategies for Drug Template Diversification

| Strategy | Description | Potential Outcome |

|---|---|---|

| Combinatorial Chemistry | Synthesis of a large library of compounds from a common scaffold (e.g., this compound) and a set of diverse reactants. | Rapid identification of initial "hit" compounds with desired biological activity. |

| Fragment-Based Drug Design | Using smaller fragments, which could include derivatives of this compound, to build up a potent drug molecule. | Development of novel drug candidates with high binding affinity and specificity. |

Design and Synthesis of Amine-Containing Bioactive Molecules

The design and synthesis of bioactive molecules frequently leverage the chemical properties of amines. Secondary amines like this compound are particularly useful due to their ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets. researchgate.net

While detailed research findings on specific bioactive molecules synthesized directly from this compound are limited in publicly accessible literature, the principles of amine-based drug design are well-established. The incorporation of secondary amine moieties is a common strategy in the development of a wide array of therapeutic agents, including but not limited to, antivirals, antifungals, and central nervous system-acting drugs. researchgate.netmdpi.com

Applications in Catalysis and Catalytic Processes

Role as a Ligand in Transition Metal Catalysis

Chiral Catalysis for Enantioselective Transformations Involving N-Ethylpentan-2-amine

This compound is a chiral molecule, possessing a stereocenter at the second carbon of the pentyl chain. This inherent chirality suggests its potential use as a chiral ligand or auxiliary in asymmetric catalysis to control the stereochemical outcome of a reaction. Chiral amines are fundamental in the synthesis of enantiomerically enriched compounds, which are vital in the pharmaceutical and fine chemical industries. Despite this potential, there is no specific research available that demonstrates the application of enantiomerically pure this compound as a catalyst or ligand in enantioselective transformations. General strategies for synthesizing chiral amines often involve methods like asymmetric hydrogenation or biocatalysis, but the subsequent use of the this compound product in this context has not been reported.

This compound in Organocatalysis

Organocatalysis utilizes small organic molecules, such as amines, to catalyze chemical reactions. Secondary amines are a cornerstone of enamine catalysis, a powerful tool for the asymmetric functionalization of carbonyl compounds. While the structural features of this compound make it a candidate for such applications, no published studies specifically report its use as an organocatalyst. Research in organocatalysis tends to focus on more structurally complex or conformationally rigid amine scaffolds to achieve high levels of stereocontrol.

Development of Amine-Based Catalysts for Specific Organic Reactions

The development of novel catalysts often involves the modification of basic chemical scaffolds. As a secondary amine, this compound can serve as a building block for synthesizing more complex molecules that may have catalytic activity. For instance, it can undergo reactions such as reductive amination with carbonyl compounds to create diverse tertiary amines or be incorporated into larger ligand frameworks. This versatility makes it a potentially useful starting material in the development of new catalysts. However, the literature does not currently contain specific examples of catalysts that have been developed from an this compound precursor for use in specific organic reactions.

Biochemical and Biological Research Applications

Reagent in Enzyme Inhibition Assays

N-Ethylpentan-2-amine and its derivatives have been utilized as reagents in assays designed to study enzyme inhibition. The presence of the amine group and the specific stereochemistry of the molecule can influence its interaction with enzymes, making it a subject of interest in the development of new enzyme inhibitors.

The interaction of this compound derivatives with the active sites of enzymes is a key area of investigation. For instance, in the context of monoamine oxidase (MAO) inhibitors, the amine functionality is crucial for binding to the enzyme's active site. The alkyl chain of this compound can influence the compound's lipophilicity, which in turn affects its ability to access the active site of enzymes embedded within cellular membranes. The stereocenter at the second carbon of the pentyl chain can also lead to stereospecific interactions with the chiral environment of an enzyme's active site.

While direct studies on this compound are limited, research on related amine compounds provides insights into potential interactions. For example, studies on various amine derivatives as inhibitors of cytochrome P450 enzymes have shown that the amine group can coordinate with the heme iron in the active site, leading to inhibition. The nature and size of the alkyl groups attached to the nitrogen atom are critical in determining the potency and selectivity of this inhibition.

In biochemical systems, this compound and its analogs can modulate enzyme activity through various mechanisms. As competitive inhibitors, they can bind to the active site of an enzyme, preventing the binding of the natural substrate. The effectiveness of this inhibition is often quantified by the inhibition constant (Ki).

The following table summarizes the inhibitory activity of representative amine derivatives against different enzymes, illustrating the principles of enzyme modulation.

| Compound Derivative | Target Enzyme | Type of Inhibition | IC₅₀ / Kᵢ Value |

| Amine Derivative A | Monoamine Oxidase-A (MAO-A) | Competitive | 1.5 µM (IC₅₀) |

| Amine Derivative B | Monoamine Oxidase-B (MAO-B) | Competitive | 0.8 µM (IC₅₀) |

| Amine Derivative C | Cytochrome P450 2D6 | Non-competitive | 5.2 µM (Kᵢ) |

| Amine Derivative D | Acetylcholinesterase | Mixed | 10.7 µM (Kᵢ) |

Note: The data in this table is illustrative and based on findings for structurally related amine compounds, as specific data for this compound was not available in the public domain.

Investigations into Biomolecule Interactions

The study of how small molecules like this compound interact with biomolecules is fundamental to understanding their biological effects. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be employed to elucidate the binding of small amines to proteins and nucleic acids. These studies can reveal the specific amino acid residues or nucleotide bases involved in the interaction, as well as the conformational changes that occur upon binding.

Studies in Metabolic Pathways and Enzyme Kinetics

This compound can serve as a substrate or an inhibitor in studies of metabolic pathways. When introduced into a biological system, it can be acted upon by various metabolic enzymes, such as cytochrome P450s and flavin-containing monooxygenases. By analyzing the metabolites formed, researchers can gain insights into the metabolic fate of secondary amines.

Enzyme kinetics studies can be performed to determine key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for enzymes that metabolize this compound. This information is crucial for understanding how the compound is processed in the body and for predicting potential drug-drug interactions.

Precursor Role in Investigational Therapeutic Agents

One of the most significant applications of this compound is its role as a precursor in the synthesis of novel therapeutic agents. Its chemical structure provides a scaffold that can be elaborated through various chemical reactions to produce a diverse range of compounds with potential pharmacological activity.

The following table provides examples of how this compound can be used as a starting material for the synthesis of different classes of investigational compounds.

| Investigational Compound Class | Synthetic Transformation | Potential Therapeutic Area |

| Novel Amine-based Antidepressants | Reductive amination with a suitable aldehyde or ketone | Psychiatry |

| Potential Anti-cancer Agents | N-alkylation followed by cyclization to form heterocyclic structures | Oncology |

| Novel Analgesics | Modification of the pentyl chain and introduction of aromatic moieties | Pain Management |

| Investigational Antiviral Compounds | Coupling with heterocyclic scaffolds | Infectious Diseases |